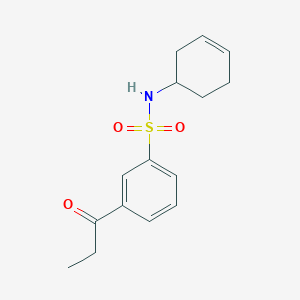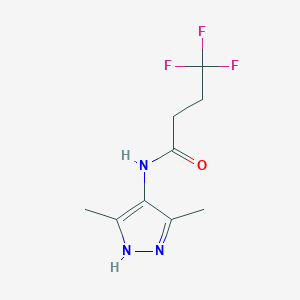
3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine, also known as MPSPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MPSPA is a synthetic compound that has been developed to target specific biological pathways in order to study their functions and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine involves the inhibition of specific biological pathways. 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine has been shown to inhibit the activity of the enzyme AKR1C3, which is involved in the metabolism of androgens and estrogens. This inhibition leads to a decrease in the production of androgens and estrogens, which can have therapeutic effects in certain diseases such as prostate cancer. Additionally, 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation, which can have therapeutic effects in certain diseases such as rheumatoid arthritis.
Biochemical and Physiological Effects:
3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine has been shown to have various biochemical and physiological effects. 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine has been shown to decrease the production of androgens and estrogens, which can have therapeutic effects in certain diseases such as prostate cancer. Additionally, 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine has been shown to decrease inflammation, which can have therapeutic effects in certain diseases such as rheumatoid arthritis. Furthermore, 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine has been shown to have neuroprotective effects, which could make it useful in the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine in lab experiments include its specificity and potency. 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine has been shown to inhibit specific biological pathways with high potency, making it a useful tool for studying these pathways. Additionally, 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. The limitations of using 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine in lab experiments include its limited solubility in water, which can make it difficult to administer, and its limited stability in solution, which can make it difficult to store.
Direcciones Futuras
There are several future directions for the study of 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to develop new analogs of 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine with improved potency and specificity. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine in vivo, in order to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine involves a multistep process that includes the reaction of 4-morpholinesulfonamide with 3-bromo-1-(4-fluorophenyl)propan-1-one in the presence of triethylamine. This reaction yields the intermediate compound, 3-(4-morpholin-4-ylsulfonylphenyl)-propan-1-one, which is then reduced with sodium borohydride to produce 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine.
Aplicaciones Científicas De Investigación
3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine has been used in various scientific research applications, including the study of cancer, inflammation, and neurological disorders. 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine has been shown to have neuroprotective effects, which could make it useful in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
3-(4-morpholin-4-ylsulfonylphenoxy)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c14-6-1-9-19-12-2-4-13(5-3-12)20(16,17)15-7-10-18-11-8-15/h2-5H,1,6-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDFUHZJQREVLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3-Propan-2-ylimidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B7581566.png)
![1-[2-(Aminomethyl)-3-methylpiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B7581567.png)
![2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B7581568.png)

![4-(1-propylimidazo[4,5-c]pyridin-2-yl)-1H-pyrazol-5-amine](/img/structure/B7581579.png)
![3-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7581584.png)

![3-[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7581628.png)
![Methyl 2-cyclopropyl-2-[[5-(dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B7581634.png)
![2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid](/img/structure/B7581641.png)

![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7581649.png)